Cas no 946358-35-6 (3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

3,5-Dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a thiazole core with multiple methoxy-substituted aromatic moieties. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of a carbamoyl linker enhances its binding affinity, while the methoxy groups may improve solubility and metabolic stability. This compound is of interest in pharmacological research due to its modular design, allowing for further derivatization. Its well-defined synthetic route ensures reproducibility, making it suitable for exploratory studies in drug discovery and biochemical applications.
3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide structure
946358-35-6 structure
商品名:3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
CAS番号:946358-35-6
MF:C23H25N3O5S
メガワット:455.526704549789
CID:5976988
PubChem ID:26841967

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
    • 4-Thiazoleacetamide, 2-[(3,5-dimethoxybenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-
    • 3,5-dimethoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
    • 946358-35-6
    • AKOS004952035
    • 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
    • F2202-0756
    • 3,5-dimethoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
    • インチ: 1S/C23H25N3O5S/c1-29-18-6-4-5-15(9-18)7-8-24-21(27)12-17-14-32-23(25-17)26-22(28)16-10-19(30-2)13-20(11-16)31-3/h4-6,9-11,13-14H,7-8,12H2,1-3H3,(H,24,27)(H,25,26,28)
    • InChIKey: HRJCLCYHBDCZCM-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NCCC2=CC=CC(OC)=C2)=O)N=C1NC(=O)C1=CC(OC)=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 455.15149208g/mol
  • どういたいしつりょう: 455.15149208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 127Ų

じっけんとくせい

  • 密度みつど: 1.281±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.86±0.50(Predicted)

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2202-0756-10μmol
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2202-0756-1mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2202-0756-25mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-0756-100mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2202-0756-5mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-0756-20μmol
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-0756-5μmol
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-0756-4mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-0756-30mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2202-0756-75mg
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
946358-35-6 90%+
75mg
$208.0 2023-05-16

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide and Its Significance in Modern Chemical Biology

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 946358-35-6, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecule, featuring a thiazole core and multiple functional groups, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The structural complexity of this compound not only makes it a subject of academic curiosity but also positions it as a promising candidate for further exploration in therapeutic development.

The thiazole scaffold is a pivotal structural motif in medicinal chemistry, renowned for its versatility and biological activity. Thiazole derivatives are frequently encountered in natural products and pharmaceuticals, exhibiting a wide spectrum of biological functions ranging from antimicrobial to anti-inflammatory properties. In the case of 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide, the presence of dimethoxy substituents on the benzene ring and the unique carbamoyl side chain appended to the thiazole ring introduces specific electronic and steric properties that could modulate its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules with greater precision. The N-4-(2-(3-methoxyphenyl)ethylcarbamoyl)methyl moiety suggests potential interactions with enzymes or receptors, making this compound a valuable tool for studying protein-ligand interactions. The 3-methoxyphenyl group further enhances the compound's structural diversity, allowing for fine-tuning of its pharmacokinetic profile.

One of the most compelling aspects of 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide is its potential role in addressing unmet medical needs. Current research indicates that thiazole-based compounds may exhibit efficacy against various diseases, including cancer and neurodegenerative disorders. The specific arrangement of functional groups in this molecule could contribute to its ability to modulate key signaling pathways involved in these conditions. For instance, studies have shown that thiazole derivatives can interfere with microtubule dynamics or inhibit kinases, both of which are critical targets in oncology.

The synthesis of this compound presents an intriguing challenge due to its multi-step structure. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only enhance yield but also allow for the introduction of diverse substituents at strategic positions within the molecule. The ability to synthesize such intricate structures underscores the progress made in synthetic organic chemistry over recent decades.

In terms of biological evaluation, 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide has been subjected to various assays to assess its pharmacological properties. Initial studies have revealed promising results in vitro, demonstrating inhibitory activity against certain enzymes and receptors relevant to human health. These findings have spurred further investigation into optimizing its chemical structure for improved potency and selectivity. The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds from large libraries like this one.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how this compound interacts with its intended targets at an atomic level. By predicting binding modes and affinity scores, researchers can make informed decisions about which analogs are most likely to succeed in subsequent rounds of testing. This interdisciplinary approach combines expertise from chemistry, biology, and computer science to streamline the drug development pipeline.

Future directions for research on 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide may include exploring its potential as a prodrug or developing novel formulations that enhance its bioavailability. Additionally, investigating its metabolic stability and toxicological profile will be crucial steps before considering clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research findings into tangible therapeutic benefits for patients worldwide.

The broader significance of compounds like 946358-35-6 lies in their contribution to our fundamental understanding of biological processes at a molecular level. By studying their interactions with cellular components such as enzymes and receptors, scientists can uncover new insights into disease mechanisms and develop innovative strategies for intervention. This relentless pursuit of knowledge drives innovation across multiple disciplines within chemical biology.

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